(7Z)-7-hydroxyimino-N-pyridin-2-yl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide
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Overview
Description
VU0359516 is a synthetic organic compound known for its role as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4) . This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in the field of neuroscience.
Preparation Methods
The synthesis of VU0359516 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of VU0359516 is synthesized through a series of reactions involving the formation of a tricyclic ring system.
Functional Group Introduction: Functional groups such as the hydroxyimino and pyridinyl groups are introduced through specific reactions, including nucleophilic substitution and oxidation
custom synthesis services are available for large-scale production .
Chemical Reactions Analysis
VU0359516 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups into their reduced forms.
Substitution: Nucleophilic substitution reactions are commonly used to introduce or replace functional groups on the core structure
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
VU0359516 has a wide range of scientific research applications, including:
Neuroscience: It is used to study the modulation of mGluR4 and its potential therapeutic effects in neurological disorders such as Parkinson’s disease and anxiety
Pharmacology: Researchers use VU0359516 to investigate the pharmacological properties of mGluR4 modulators and their potential as drug candidates
Medicinal Chemistry: The compound is employed in the development of new therapeutic agents targeting mGluR4
Mechanism of Action
VU0359516 exerts its effects by binding to an allosteric site on the mGluR4 receptor, which is distinct from the orthosteric glutamate binding site. This binding enhances the receptor’s response to glutamate, leading to increased activation of downstream signaling pathways. The molecular targets and pathways involved include the modulation of cyclic adenosine monophosphate (cAMP) levels and the activation of G-protein coupled receptor signaling .
Comparison with Similar Compounds
VU0359516 is unique among mGluR4 modulators due to its specific binding affinity and positive allosteric modulation properties. Similar compounds include:
PHCCC: Another positive allosteric modulator of mGluR4, but with different binding properties and efficacy.
ADX88178: A selective mGluR4 modulator with distinct pharmacokinetic properties.
1,2,4-Oxadiazole Derivatives: These compounds also modulate mGluR4 but have different chemical structures and pharmacological profiles.
VU0359516 stands out due to its unique chemical structure and specific modulation of mGluR4, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C16H13N3O3 |
---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
(7Z)-7-hydroxyimino-N-pyridin-2-yl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide |
InChI |
InChI=1S/C16H13N3O3/c20-15(18-13-7-3-4-8-17-13)16-9-11(16)14(19-21)10-5-1-2-6-12(10)22-16/h1-8,11,21H,9H2,(H,17,18,20)/b19-14+ |
InChI Key |
NAPZSTOOVHXHKA-XMHGGMMESA-N |
Isomeric SMILES |
C1C\2C1(OC3=CC=CC=C3/C2=N\O)C(=O)NC4=CC=CC=N4 |
Canonical SMILES |
C1C2C1(OC3=CC=CC=C3C2=NO)C(=O)NC4=CC=CC=N4 |
Origin of Product |
United States |
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